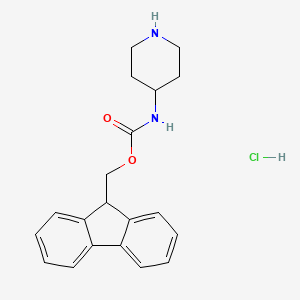

4-(Fmoc-amino)piperidine hydrochloride

Description

Historical Context and Evolution of Aminopiperidine Derivatives in Chemical Synthesis

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and natural product synthesis. nih.gov Compounds containing this moiety are present in over twenty classes of pharmaceuticals and numerous alkaloids, highlighting their physiological importance. nih.gov The development of synthetic methods to create substituted piperidines has therefore been a significant focus of modern organic chemistry. nih.gov

Initially, the synthesis of piperidine derivatives often relied on the reduction of corresponding pyridine (B92270) precursors. Over the years, methodologies have evolved to become more sophisticated, allowing for precise control over stereochemistry and functional group placement. Techniques such as intramolecular cyclization, cycloaddition, and multicomponent reactions have become prominent, enabling the efficient construction of complex piperidine-containing molecules. nih.gov

Among the various derivatives, aminopiperidines are particularly valuable as they introduce a key functional handle—the amino group—which can be further elaborated to build diverse molecular structures. The 4-aminopiperidine (B84694) scaffold, for instance, has been investigated for the development of M3 muscarinic receptor antagonists. researchgate.net The evolution of synthetic strategies for these derivatives has been driven by the continuous demand for novel therapeutic agents targeting a wide range of diseases, from cancer to neurological disorders. nih.govchemicalbook.com

Significance of the Fmoc Protecting Group in Synthetic Organic Chemistry

The precise synthesis of complex molecules, particularly peptides and oligonucleotides, requires the temporary masking of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of "protecting groups." The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). publish.csiro.aulgcstandards.com

Developed in the late 1970s, the Fmoc group represented a major breakthrough because it is stable under acidic conditions but can be readily removed by a weak base, a property known as base-lability. lgcstandards.comwikipedia.org This orthogonality is crucial in SPPS, where the peptide is assembled step-by-step on a solid resin support. The N-terminus of each incoming amino acid is protected with an Fmoc group, which is then removed to allow for the next amino acid to be coupled. The most common reagent for Fmoc deprotection is a solution of piperidine in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org

The advantages of the Fmoc strategy over older methods, such as the acid-labile tert-butyloxycarbonyl (Boc) strategy, are significant. The mild basic conditions used for Fmoc removal preserve acid-sensitive linkages to the resin and acid-labile side-chain protecting groups, which are only removed at the final step of the synthesis. lgcstandards.comamericanpeptidesociety.org This enhances the yield and purity of the final peptide, especially for long and complex sequences. americanpeptidesociety.org Furthermore, the cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. wikipedia.orgyoutube.com

| Feature | Fmoc Protecting Group |

| Chemical Name | 9-Fluorenylmethyloxycarbonyl |

| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF) wikipedia.org |

| Stability | Stable to acidic conditions wikipedia.org |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) lgcstandards.com |

| Key Advantage | Orthogonality with acid-labile protecting groups americanpeptidesociety.org |

| Monitoring | Deprotection can be monitored by UV spectroscopy of the dibenzofulvene byproduct wikipedia.org |

Current Research Landscape and Emerging Trends for 4-(Fmoc-amino)piperidine Hydrochloride

This compound has emerged as a highly versatile and valuable building block in contemporary chemical research. chemimpex.com The presence of the Fmoc-protected amine on the piperidine scaffold allows for its strategic incorporation into larger molecules, after which the protecting group can be selectively removed to reveal a reactive amine for further functionalization. The hydrochloride salt form generally enhances the compound's stability and solubility in certain solvents.

Current research applications of this compound are diverse and span multiple fields:

Peptide Synthesis and Peptidomimetics: The compound is used to introduce piperidine-based constraints into peptide chains. This can lead to the formation of peptidomimetics with improved stability against enzymatic degradation, enhanced receptor affinity, and better bioavailability compared to their natural peptide counterparts. chemimpex.com

Drug Discovery and Medicinal Chemistry: As a bifunctional scaffold, it serves as a starting point for the synthesis of novel small molecules for drug discovery. chemimpex.com The piperidine ring can be a key pharmacophore, while the amino group provides a point for diversification to explore structure-activity relationships. It has been employed in the development of compounds targeting various diseases, including novel pharmaceuticals and potential treatments for neurodegenerative disorders. chemimpex.comchemimpex.com

Bioconjugation: The compound is utilized in bioconjugation techniques. chemimpex.com After deprotection, the primary amine can be used to link the piperidine-containing molecule to other biomolecules, such as proteins or antibodies, to create targeted drug delivery systems or diagnostic tools. chemimpex.comchemimpex.com

Materials Science: The structural rigidity and functional handles of this molecule make it a candidate for incorporation into polymers and other advanced materials, potentially enhancing properties like thermal stability. chemimpex.com

Emerging trends point towards its increasing use in the construction of complex, non-natural scaffolds and in combinatorial chemistry libraries for high-throughput screening. The reliability and versatility of this compound ensure its continued importance as researchers push the boundaries of molecular design and synthesis. chemimpex.com

| Property | Value |

| CAS Number | 221352-86-9 chemicalbook.com |

| Molecular Formula | C₂₀H₂₃ClN₂O₂ chemicalbook.com |

| Molecular Weight | 358.87 g/mol chemicalbook.com |

| Primary Function | Synthetic Building Block chemimpex.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAIDLUWFCXIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373303 | |

| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-86-9 | |

| Record name | Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221352-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fmoc Amino Piperidine Hydrochloride

Strategic Approaches to Piperidine (B6355638) Ring Functionalization

The synthesis of functionalized piperidines like 4-(Fmoc-amino)piperidine hydrochloride can be broadly categorized into two main strategies: the construction of the piperidine ring from acyclic precursors or the modification and functionalization of a pre-existing heterocyclic ring. researchgate.net

One of the most prevalent methods involves the hydrogenation of substituted pyridine (B92270) precursors. researchgate.netnih.gov This approach benefits from the wide availability of substituted pyridines. Catalytic hydrogenation can be achieved using various metal catalysts, such as rhodium, palladium, or iridium, and can be rendered stereoselective. nih.govchemrxiv.org For instance, borenium ion catalysts in the presence of hydrosilanes have been shown to diastereoselectively reduce substituted pyridines to piperidines under mild conditions. nih.gov

Another powerful strategy is the direct C-H functionalization of a saturated piperidine ring. nih.gov This method offers an atom-economical route to introduce substituents at specific positions. However, controlling the site-selectivity can be challenging. Researchers have developed catalyst systems, often based on rhodium, that can direct functionalization to the C2, C3, or C4 positions by carefully selecting the catalyst and the nitrogen protecting group, which influences both steric and electronic factors. nih.gov For the synthesis of 4-substituted piperidines, the electronic preference for functionalization at the C2 position must be overridden, often by using sterically demanding catalysts and nitrogen protecting groups. nih.gov

Ring construction methodologies, such as intramolecular cyclization or multicomponent reactions, provide versatile pathways to highly substituted piperidines. nih.govrsc.org For example, a three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.orgrsc.org Similarly, reductive amination of N-substituted 4-piperidone (B1582916) derivatives is a direct and widely used method to introduce the 4-amino group, which can then be protected with the Fmoc group. mdpi.comnih.gov

| Strategy | Description | Key Advantages | Key Challenges | Reference |

|---|---|---|---|---|

| Hydrogenation of Pyridines | Reduction of a pre-formed pyridine ring to a piperidine ring. | Wide availability of pyridine starting materials; can be stereoselective. | Requires high pressure for some substrates; potential for over-reduction. | researchgate.netnih.gov |

| Direct C-H Functionalization | Introduction of functional groups by activating C-H bonds on a saturated piperidine ring. | High atom economy; avoids pre-functionalization. | Controlling site-selectivity (C2 vs. C3 vs. C4) can be difficult. | nih.gov |

| Ring Construction (e.g., Reductive Amination) | Building the piperidine core from acyclic or simpler cyclic precursors. | High versatility; allows for the introduction of multiple substituents. | Can involve multi-step sequences. | rsc.orgmdpi.com |

Stereoselective Synthesis of this compound

The biological activity of piperidine-containing pharmaceuticals is often dependent on the stereochemistry of the substituents on the ring. nih.gov Consequently, significant research has been dedicated to developing stereoselective methods for the synthesis of chiral piperidines.

Chiral auxiliaries are employed to control the stereochemical outcome of a reaction, after which the auxiliary can be removed. This approach has been successfully applied to the synthesis of enantiomerically enriched piperidines. For example, an oxazolidinone auxiliary has been used in a resolution protocol to prepare primary alcohols with a β-chiral center, which are key intermediates for synthesizing 4,4-disubstituted piperidines. nih.gov Another study demonstrated the first stereoselective solid-phase combinatorial synthesis of piperidine derivatives using an immobilized galactose auxiliary. aminer.org The key step was an asymmetric domino Mannich–Michael condensation that proceeded with high yield and diastereoselectivity. aminer.org

Asymmetric catalysis offers a more efficient approach to chirality, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of enantiomerically enriched product. acs.org A variety of catalytic systems have been developed for piperidine synthesis.

Rhodium-catalyzed asymmetric reactions are particularly prominent. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a pyridine derivative provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov

Enzymatic and chemo-enzymatic methods are also gaining traction as sustainable and highly selective synthetic tools. nih.govrsc.org A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been used for the asymmetric dearomatization of activated pyridines. This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Similarly, multi-enzyme cascades with galactose oxidase and imine reductase variants have been used to synthesize enantiopure Cbz-protected 3-aminopiperidines from amino alcohols derived from renewable amino acids. rsc.org

Other notable catalytic methods include the use of chiral phosphines in [4+2] annulation reactions of imines with allenes to furnish functionalized piperidines with very good stereoselectivity. acs.org Furthermore, a copper-catalyzed enantioselective δ C-H cyanation, which intercepts an N-centered radical relay, has been developed to synthesize a family of chiral piperidines from simple linear amines. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | High yield and enantioselectivity for 3-substituted piperidines. | nih.gov |

| Chiral Phosphepine | [4+2] Annulation | Furnishes an array of functionalized piperidines with good stereoselectivity. | acs.org |

| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic Cascade | Stereoselective one-pot conversion of tetrahydropyridines to chiral piperidines. | nih.gov |

| Chiral Copper Catalyst | Radical-mediated δ C-H Cyanation | Enables asymmetric synthesis of piperidines from acyclic amines via C-C bond formation. | nih.gov |

Protective Group Chemistry for Amine Functionality: Fmoc Introduction and Cleavage Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is fundamental to modern peptide synthesis and is a key feature of this compound. chemimpex.comwikipedia.org Its stability towards acids allows for the selective deprotection of other acid-labile groups, making it orthogonal to protecting groups like Boc (tert-butoxycarbonyl). total-synthesis.com

Fmoc Introduction: The Fmoc group is typically introduced by reacting the primary amine of 4-aminopiperidine (B84694) with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction is carried out under basic conditions, for example, using sodium bicarbonate in a dioxane/water mixture or pyridine in an anhydrous solvent like dichloromethane. total-synthesis.com The amine nucleophilically attacks the carbonyl carbon of the Fmoc reagent, displacing either chloride or N-hydroxysuccinimide as the leaving group.

Fmoc Cleavage Strategies: The key advantage of the Fmoc group is its lability to bases. wikipedia.org The cleavage mechanism proceeds via a β-elimination reaction. A base removes the acidic proton at the C9 position of the fluorene (B118485) ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. nih.govspringernature.com

The choice of base and reaction conditions is crucial for efficient deprotection without causing side reactions. nih.gov

Piperidine: The most common reagent for Fmoc removal is a 20% solution of piperidine in N,N-dimethylformamide (DMF). wikipedia.orgspringernature.com Piperidine acts as both the base to initiate the elimination and as a nucleophilic scavenger that traps the reactive dibenzofulvene intermediate, forming a stable adduct and driving the reaction to completion. nih.govspringernature.com

Alternative Bases: Due to piperidine being a controlled substance in some regions, alternatives have been explored. wikipedia.orgscielo.org.mx Piperazine (B1678402) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective alternatives. wikipedia.orgpublish.csiro.au 4-methylpiperidine (B120128) has also been shown to be a highly efficient deprotecting reagent, with reaction rates sometimes exceeding those of piperidine. scielo.org.mx The use of these alternative amines can also help minimize side reactions like aspartimide formation in sensitive peptide sequences. nih.gov

The deprotection reaction is significantly faster in polar solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar solvents such as dichloromethane. springernature.compublish.csiro.au

| Reagent | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Piperidine | 20% in DMF | Standard, highly efficient; acts as base and scavenger. Half-life of Fmoc is ~6 seconds. | wikipedia.orgspringernature.com |

| Piperazine | 5% piperazine, 1% DBU, 1% formic acid in DMF | An effective, non-controlled alternative to piperidine. | wikipedia.org |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% DBU / 2% Piperidine in DMF | Very strong, non-nucleophilic base; often used in combination with a scavenger. | publish.csiro.au |

| 4-Methylpiperidine | 20% in DMF | Highly efficient, non-controlled alternative; reported to have faster reaction rates than piperidine. | scielo.org.mx |

Optimization of Reaction Conditions and Yields in Industrial and Academic Synthesis

Optimizing the synthesis of this compound is critical for ensuring high yields, purity, and cost-effectiveness, particularly on an industrial scale. Key steps for optimization include the formation of the 4-aminopiperidine core and the subsequent Fmoc protection.

For the synthesis of the 4-aminopiperidine scaffold, reductive amination of a 4-piperidone derivative is a common route. mdpi.comnih.gov Optimization of this step involves screening different reducing agents, solvents, and pH conditions. Sodium triacetoxyborohydride (B8407120) is often a preferred reagent as it is mild and tolerant of a wide range of functional groups. mdpi.com In an industrial setting, catalyst and reagent loading, reaction temperature, and work-up procedures are meticulously controlled to maximize throughput and minimize waste. High-throughput experimentation (HTE) platforms can be employed to rapidly screen a wide variety of reaction conditions, accelerating the development of robust and scalable processes. chemrxiv.org

The Fmoc protection step also requires careful optimization. Factors such as the choice of Fmoc reagent (Fmoc-Cl vs. Fmoc-OSu), base, solvent, reaction time, and temperature all impact the yield and purity of the final product. The formation of di-Fmoc byproducts or other impurities must be minimized through precise control of stoichiometry and reaction conditions.

In both academic and industrial contexts, purification is a key consideration. The hydrochloride salt form of the final product enhances its crystallinity and stability, often simplifying purification by recrystallization and improving its handling properties. chemimpex.com The development of a scalable process involves minimizing chromatographic purifications in favor of crystallization, extraction, and filtration, which are more amenable to large-scale production.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym | Role / Context |

|---|---|---|

| This compound | - | Target compound of the article |

| Piperidine | - | Core heterocyclic structure; Fmoc deprotection reagent |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Amine protecting group |

| Pyridine | - | Precursor for piperidine synthesis via hydrogenation |

| tert-butoxycarbonyl | Boc | Amine protecting group, orthogonal to Fmoc |

| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Reagent for Fmoc protection |

| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Reagent for Fmoc protection |

| N,N-dimethylformamide | DMF | Common solvent for Fmoc deprotection |

| Dibenzofulvene | DBF | Byproduct of Fmoc cleavage |

| Piperazine | - | Alternative base for Fmoc deprotection |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Alternative base for Fmoc deprotection |

| 4-methylpiperidine | - | Alternative base for Fmoc deprotection |

| N-methylpyrrolidone | NMP | Solvent for Fmoc deprotection |

| Sodium triacetoxyborohydride | - | Reducing agent for reductive amination |

| N-hydroxysuccinimide | - | Leaving group from Fmoc-OSu |

| Carboxybenzyl | Cbz | Amine protecting group |

Applications of 4 Fmoc Amino Piperidine Hydrochloride in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Heterocyclic Chemistry

The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. 4-(Fmoc-amino)piperidine hydrochloride serves as a key precursor for the introduction of this heterocycle, with the Fmoc group providing orthogonal protection of the amino functionality. This allows for selective deprotection and subsequent elaboration of the molecule.

One notable application is in the synthesis of substituted piperidines that are core components of various therapeutic agents. For instance, in the development of kinase inhibitors, the piperidine ring often serves as a central scaffold to which various pharmacophoric groups are attached. The use of this compound allows for the initial coupling of the piperidine nitrogen to a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine. Following this, the Fmoc group can be removed under mild basic conditions, typically with piperidine in DMF, to reveal the 4-amino group. This newly liberated amine can then be acylated or alkylated to introduce further diversity and to probe the structure-activity relationship (SAR) of the target compounds. This strategy has been successfully employed in the synthesis of potent and selective inhibitors of Protein Kinase B (Akt). nih.gov

The Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, represents another area where derivatives of 4-aminopiperidine (B84694) can be utilized. wikipedia.orgnih.gov While direct examples with the Fmoc-protected hydrochloride salt are not prevalent in literature, the deprotected 4-aminopiperidine core can participate in such cyclization reactions, leading to the formation of complex fused heterocyclic systems. The initial piperidine serves as a non-aromatic component that can be tethered to a β-arylethylamine, which then undergoes condensation with an aldehyde and subsequent ring closure.

| Heterocyclic Core | Therapeutic Target/Application | Role of 4-Aminopiperidine |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Protein Kinase B (Akt) Inhibitors | Central scaffold for substituent attachment |

| Tetrahydro-β-carboline | Various CNS targets | Component in Pictet-Spengler reaction |

Role in the Construction of Spiro and Bridged Ring Systems

The demand for molecules with three-dimensional complexity in drug discovery has driven the development of synthetic methods for spirocyclic and bridged ring systems. These rigid scaffolds can orient substituents in precise spatial arrangements, leading to enhanced binding affinity and selectivity for biological targets. This compound, and its deprotected derivatives, are valuable starting materials for the synthesis of such complex structures.

In the construction of spirocycles, the 4-position of the piperidine ring is a common attachment point for the second ring. For example, spiro[piperidine-4,3'-indoline] scaffolds are of significant interest in medicinal chemistry. Synthetic routes to these compounds can involve the use of a 4-aminopiperidine derivative in a Fischer-Indole synthesis or an intramolecular Heck reaction. researchgate.net The amino group at the 4-position can be transformed into a suitable functional group to initiate the formation of the second ring, or it can be a key pharmacophoric element in the final spirocyclic molecule.

The synthesis of bridged bicyclic amines, which are present in numerous natural products and pharmaceuticals, can also be approached using piperidine-based starting materials. escholarship.orgnewhaven.edu While direct utilization of this compound in these complex cyclizations is less documented, the core 4-aminopiperidine structure is a key component. Intramolecular C-H amination reactions, for instance, can be employed to form aza-bridged systems from appropriately functionalized piperidines. escholarship.org

| Scaffold Type | Synthetic Strategy | Key Feature of Piperidine Derivative |

|---|---|---|

| Spiro[piperidine-4,3'-indoline] | Fischer-Indole Synthesis, Intramolecular Heck Reaction | 4-position as the spirocyclic junction |

| Aza-bridged Bicyclic Amines | Intramolecular C-H Amination | Piperidine ring forms one of the cycles |

Application in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. The amine functionality of 4-aminopiperidine derivatives makes them suitable components for a variety of MCRs, leading to the rapid generation of diverse chemical libraries for drug discovery.

The Ugi four-component reaction (U-4CR) is a prominent example where 4-aminopiperidine can be employed as the amine component. nih.govresearchgate.netnih.govresearchgate.net After deprotection of the Fmoc group, the resulting 4-aminopiperidine can react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide product. This product incorporates the piperidine scaffold and allows for the introduction of three points of diversity from the other starting materials. This approach is highly valuable for creating libraries of compounds for high-throughput screening.

Another relevant MCR is the Strecker reaction for the synthesis of α-aminonitriles, which can be further elaborated into α-amino acids and other valuable compounds. While not a direct application of the Fmoc-protected compound, the deprotected 4-aminopiperidine can serve as the amine source in this reaction.

| Reaction Name | Role of 4-Aminopiperidine | Product Class | Key Advantages |

|---|---|---|---|

| Ugi Four-Component Reaction | Amine component | α-Acylamino carboxamides | High diversity, single step |

| Strecker Reaction | Amine component | α-Aminonitriles | Access to α-amino acids |

Synthesis of Advanced Intermediates for Organic Transformations

Beyond its direct incorporation into final target molecules, this compound is crucial for the synthesis of more complex, advanced intermediates. These intermediates can then be used in a variety of subsequent organic transformations.

For example, the orthogonally protected 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a highly valuable intermediate. glentham.compeptide.comchemimpex.com In this molecule, the piperidine nitrogen is protected with a Boc group, and the 4-amino group is protected with an Fmoc group. This differential protection allows for selective manipulation of either the piperidine nitrogen (after Boc removal) or the 4-amino group (after Fmoc removal), as well as reactions involving the carboxylic acid. This trifunctional building block is particularly useful in the synthesis of constrained peptides and peptidomimetics, where the piperidine ring serves as a rigid scaffold to mimic a peptide turn or to introduce conformational constraints.

Furthermore, derivatives of 4-aminopiperidine are used as key intermediates in the synthesis of various approved drugs and clinical candidates. For instance, in the synthesis of certain kinase inhibitors, a functionalized 4-aminopiperidine derivative is often a key fragment that is coupled to the core heterocyclic structure in a late-stage step of the synthesis. nih.gov

| Intermediate | Key Features | Synthetic Utility |

|---|---|---|

| 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid | Orthogonal Boc and Fmoc protection, carboxylic acid handle | Synthesis of constrained peptides and peptidomimetics |

| 4-Amino-1-arylpiperidines | Piperidine N-arylated, free 4-amino group | Key fragments for late-stage coupling in drug synthesis |

Engagement of 4 Fmoc Amino Piperidine Hydrochloride in Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

4-(Fmoc-amino)piperidine hydrochloride is primarily utilized as a non-proteinogenic amino acid analogue in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the amino functionality, which is a cornerstone of modern SPPS strategies. chemimpex.com The synthesis of peptides is a stepwise process involving the sequential addition of amino acids to a growing chain anchored to a solid support.

The integration of this compound into an SPPS protocol follows the standard cycle:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This exposes a free amine for the subsequent coupling step.

Activation and Coupling: The carboxylic acid of the incoming amino acid, in this case, the piperidine's implicit carboxylic acid function after appropriate derivatization, is activated using a coupling reagent. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). The activated amino acid is then coupled to the free amine of the resin-bound peptide.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

The presence of the hydrochloride salt in this compound can be neutralized in situ during the coupling step by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The Fmoc protecting group on the 4-amino position of the piperidine ring allows for the selective deprotection and coupling of this building block during the SPPS cycle. chemimpex.com

The use of piperidine derivatives in SPPS can sometimes present challenges, such as the formation of side products. However, alternatives to piperidine for Fmoc removal, such as 4-methylpiperidine (B120128), have been explored to mitigate these issues and have been shown to be effective. scielo.org.mxresearchgate.net

| SPPS Step | Reagents and Conditions | Purpose |

|---|---|---|

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc protecting group. |

| Amino Acid Activation | Fmoc-amino acid, DIC, HOBt in DMF | Formation of a reactive ester for coupling. |

| Coupling | Activated amino acid, resin-bound peptide, DIPEA | Formation of the peptide bond. |

| Washing | DMF, Dichloromethane (DCM) | Removal of excess reagents and byproducts. |

Development of Conformationally Constrained Peptide Analogues

A significant application of this compound is in the creation of peptides with restricted conformational freedom. The incorporation of cyclic structures like the piperidine ring into a peptide backbone reduces the flexibility of the resulting molecule. rsc.org This conformational constraint can lead to several advantageous properties, including increased metabolic stability, enhanced receptor binding affinity, and improved selectivity.

While specific studies on peptides containing this compound are not extensively detailed in publicly available literature, research on analogous structures provides valuable insights. For instance, the incorporation of other 4-aminopiperidine (B84694) derivatives, such as cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), has been shown to influence the folding of unnatural peptides into mixed-helical structures. rsc.orgelsevierpure.com Similarly, peptides containing 4-aminopiperidine-4-carboxylic acid have been found to exhibit highly helical structures. nih.gov

The piperidine ring, when integrated into a peptide chain, can act as a scaffold that pre-organizes the peptide backbone into a specific conformation. This can be particularly useful in mimicking the secondary structures of natural peptides, such as turns and helices. The precise conformational outcome will depend on the stereochemistry of the piperidine ring and its points of attachment to the peptide chain.

| Piperidine Derivative | Observed Conformational Effect | Reference |

|---|---|---|

| cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) | Promotion of mixed-helical folding in unnatural peptides. | rsc.orgelsevierpure.com |

| 4-aminopiperidine-4-carboxylic acid | Induction of highly helical peptide structures. | nih.gov |

Design and Synthesis of Non-Peptide Peptidomimetics Incorporating the Piperidine Scaffold

Peptidomimetics are molecules that mimic the structure and function of peptides but are not composed of natural amino acids. researchgate.net They are designed to overcome some of the limitations of peptides as therapeutic agents, such as poor oral bioavailability and rapid degradation by proteases. The piperidine scaffold is a common motif in the design of peptidomimetics due to its conformational rigidity and its ability to present functional groups in a well-defined spatial arrangement. nih.govresearchgate.net

This compound can serve as a versatile starting material for the synthesis of non-peptide peptidomimetics. The Fmoc-protected amine provides a handle for further chemical modification, while the piperidine ring acts as the core scaffold. Synthetic strategies can involve the derivatization of the piperidine nitrogen and the 4-amino group to introduce various pharmacophoric elements.

While specific examples of non-peptide peptidomimetics synthesized directly from this compound are not widely reported, the general principles of peptidomimetic design suggest its potential in this area. For instance, the piperidine ring can be part of a larger molecular framework designed to mimic the bioactive conformation of a peptide ligand at its receptor. researchgate.net

Influence of the Piperidine Moiety on Secondary Structure Mimicry

The ability of the piperidine moiety to influence the secondary structure of peptides is a key aspect of its utility in peptidomimetic chemistry. Secondary structures, such as α-helices and β-turns, are critical for the biological activity of many peptides. chemdiv.comnih.gov The rigid nature of the piperidine ring can be exploited to create mimics of these structures.

For example, the piperidine scaffold can be used to construct β-turn mimetics. nih.govnih.gov A β-turn is a secondary structure element where the peptide chain reverses its direction. By incorporating a piperidine ring, the dihedral angles of the peptide backbone can be constrained to favor a turn-like conformation. The substituents on the piperidine ring can be chosen to mimic the side chains of the amino acids in the natural β-turn.

Exploration of 4 Fmoc Amino Piperidine Hydrochloride in Medicinal Chemistry and Drug Discovery

Scaffold-Based Drug Design Strategies Utilizing the Piperidine (B6355638) Core

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in approved pharmaceutical agents and natural products. acs.orgnih.gov Its prevalence is due to its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. Introducing a piperidine scaffold into a molecule can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comthieme-connect.com

Scaffold-based drug design leverages the piperidine core's favorable properties. The ring can adopt various conformations, such as chair and boat forms, allowing for precise spatial orientation of substituents to optimize binding with target proteins. acs.org This conformational flexibility is crucial for fitting into the binding pockets of enzymes and receptors.

The significance of the piperidine scaffold is evident in numerous drugs. For example, the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, contains a 1,4-disubstituted piperidine core that is essential for its inhibitory activity. acs.org Altering the substitution pattern on the piperidine ring can lead to the discovery of compounds with enhanced biological effects. acs.org Chiral piperidine scaffolds, in particular, have gained significant attention as the introduction of chirality can greatly influence a molecule's druggability and its interaction with biological systems. thieme-connect.comthieme-connect.com The strategic use of the piperidine scaffold allows medicinal chemists to systematically explore chemical space and develop novel therapeutics for a wide range of diseases. arizona.edu

SAR (Structure-Activity Relationship) Studies of Novel Compounds Derived from 4-(Fmoc-amino)piperidine Hydrochloride

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies provide critical insights for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the 4-aminopiperidine (B84694) core, researchers can identify key structural features required for therapeutic efficacy.

A notable example involves the development of novel antifungal agents. In one study, a library of over 30 4-aminopiperidines was synthesized and evaluated. The SAR analysis revealed that the nature of the substituents at both the piperidine nitrogen (N1) and the 4-amino group was critical for antifungal activity. mdpi.com Specifically, the combination of a benzyl (B1604629) or phenylethyl group at the N1 position with a long alkyl chain, such as an n-dodecyl residue, at the 4-amino group resulted in the most potent compounds against various fungal strains, including Candida spp. and Aspergillus spp. mdpi.com

Another study focused on developing cognition-enhancing drugs from 4-aminopiperidine analogues. By modifying the substituents on the 4-amino group, researchers were able to develop compounds with high activity in passive avoidance tests in mice, indicating potential for treating cognitive deficits in neurodegenerative diseases like Alzheimer's. nih.gov These SAR studies underscore the importance of the 4-aminopiperidine scaffold as a template for generating new therapeutic agents.

The table below summarizes key SAR findings for 4-aminopiperidine derivatives in antifungal drug discovery.

| Base Scaffold | N1-Substituent | 4-Amino Substituent | Key SAR Finding |

| 4-Aminopiperidine | Benzyl | n-Dodecyl | Combination is highly beneficial for antifungal activity. mdpi.com |

| 4-Aminopiperidine | Phenylethyl | n-Dodecyl | Shows potent activity, comparable to the N1-benzyl analogue. mdpi.com |

| 4-Aminopiperidine | Various small alkyls | Various small alkyls | Generally lower activity compared to long-chain derivatives. mdpi.com |

Computational Drug Design and Docking Studies of Piperidine-Based Ligands

Computational methods are indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For piperidine-based ligands, computational studies, including molecular docking and molecular dynamics simulations, provide detailed insights into their binding mechanisms at a molecular level. nih.gov

These approaches allow researchers to predict how piperidine derivatives will interact with their biological targets, such as enzymes or receptors. For instance, in the discovery of new inhibitors for the p53-HDM2 interaction, a key target in cancer therapy, computational techniques were used to design novel piperidine-derived compounds. researchgate.net A group-based quantitative structure-activity relationship (GQSAR) model was developed, followed by molecular docking to predict the binding affinity of the designed molecules to the HDM2 protein. The top-scoring compounds were then subjected to molecular dynamics simulations to analyze their binding stability and key interactions within the protein's binding pocket. researchgate.net

Similarly, in the search for ligands for the sigma-1 receptor (S1R), a target for neurological disorders, docking studies were employed to understand the binding mode of potent piperidine/piperazine-based compounds. nih.gov By analyzing the docking poses, researchers could identify crucial amino acid residues that interact with the ligands, providing a structural basis for further optimization. nih.gov These computational studies are crucial for rational drug design, enabling the efficient exploration of chemical space and the prioritization of compounds for synthesis and biological testing. researchgate.net

Development of Pharmacologically Active Agents Incorporating the 4-Aminopiperidine Moiety

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents across different therapeutic areas. Its structural and chemical properties make it an ideal starting point for the development of new drugs. This compound, by providing access to this core, facilitates the synthesis of diverse compound libraries for screening and development. chemimpex.com

Derivatives of 4-aminopiperidine have shown significant potential as:

Antifungal Agents: As previously mentioned, specific 4-aminopiperidine derivatives have demonstrated potent activity against clinically relevant fungal pathogens. mdpi.com Compounds like 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising candidates that inhibit ergosterol (B1671047) biosynthesis, a critical pathway in fungi. mdpi.com

Cognition Enhancers: Researchers have successfully developed 4-aminopiperidine analogues with potent nootropic (cognition-enhancing) effects. These compounds show promise for treating cognitive deficits associated with neurodegenerative conditions. nih.gov

Analgesics: The piperidine ring is a well-established feature in many analgesic drugs. The electronic and topological properties of 4,4-disubstituted piperidines have been studied to design novel morphinomimetics with potential pain-relieving properties. nih.gov

Anticancer Agents: Piperidine derivatives have been investigated as inhibitors of key cancer targets. For example, they have been designed to disrupt the HDM2-p53 protein-protein interaction, which is a therapeutic strategy for reactivating the p53 tumor suppressor pathway. researchgate.net

The versatility of the 4-aminopiperidine scaffold allows for its incorporation into a wide array of molecular frameworks, leading to the discovery of agents with diverse pharmacological activities. ijnrd.org

The table below presents examples of pharmacologically active agents developed from the 4-aminopiperidine scaffold.

| Compound Name/Class | Pharmacological Activity | Therapeutic Area |

| 1-benzyl-N-dodecylpiperidin-4-amine | Antifungal (Ergosterol biosynthesis inhibitor) | Infectious Diseases mdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | Antifungal (Ergosterol biosynthesis inhibitor) | Infectious Diseases mdpi.com |

| 4-Aminopiperidine Analogues | Cognition Enhancement | Neurology nih.gov |

| Piperidine-derived HDM2 inhibitors | Anticancer (p53-HDM2 inhibition) | Oncology researchgate.net |

| 4,4-disubstituted piperidine morphinomimetics | Analgesic | Pain Management nih.gov |

Synthesis and Characterization of Derivatives and Analogues of 4 Fmoc Amino Piperidine Hydrochloride

N-Substitution Reactions of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring in 4-(Fmoc-amino)piperidine is a nucleophilic center that readily participates in a variety of substitution reactions. These reactions are fundamental for introducing diverse functionalities, which can modulate the pharmacological and physicochemical properties of the resulting molecules. Key N-substitution strategies include reductive amination, acylation, and arylation.

Reductive Amination: This two-step process involves the initial formation of an iminium ion intermediate by reacting the piperidine nitrogen with an aldehyde or ketone, followed by reduction to the corresponding N-alkylated amine. nih.govresearchgate.net This method is widely employed for synthesizing N-substituted piperidine derivatives. For instance, the reaction of a Boc-protected 4-aminopiperidine (B84694) with 2-phenylacetaldehyde, followed by reduction, yields a common intermediate for further derivatization. nih.gov

N-Acylation: The piperidine nitrogen can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. researchgate.net This reaction forms a stable amide bond and is crucial for attaching a wide range of substituents.

N-Arylation: The introduction of aryl groups at the piperidine nitrogen can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic rings. nih.gov

The following table summarizes various N-substitution reactions performed on 4-aminopiperidine scaffolds.

| Reaction Type | Electrophile/Reagents | Base/Catalyst | Resulting N-Substituent | Reference |

| Reductive Amination | Aldehyd/Ketone, NaBH(OAc)₃ | Acetic Acid | Alkyl group | nih.gov |

| Aza-Michael Addition | Acrylonitrile | - | 2-Cyanoethyl | researchgate.net |

| Alkylation | Bromoacetonitrile | K₂CO₃ | Cyanomethyl | researchgate.net |

| Acylation | Acid Chloride (R-COCl) | K₂CO₃ | Acyl group (R-CO) | researchgate.net |

| SNAr Reaction | Activated Aryl Halide | - | Aryl group | nih.gov |

Modification of the Fmoc Protecting Group for Specialized Applications

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, central to modern peptide synthesis, particularly in the Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu strategy. scielo.org.mxwikipedia.org Its utility lies in its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.comresearchgate.net

The "modification" in this context primarily refers to the strategic cleavage of the Fmoc group to enable specific synthetic outcomes. The deprotection mechanism involves a β-elimination reaction initiated by the base (e.g., piperidine), which abstracts the acidic proton on the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct, thereby preventing side reactions. scielo.org.mxresearchgate.net

This selective deprotection is a cornerstone of SPPS, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. creative-peptides.com The conditions for Fmoc removal can be fine-tuned for specialized applications. For instance, while a 20% piperidine solution in DMF is standard, alternative bases and conditions have been explored to minimize side reactions like aspartimide formation or to accommodate sensitive sequences. scielo.org.mxnih.gov

| Application | Key Feature of Fmoc Chemistry | Reagents/Conditions | Purpose | Reference |

| Solid-Phase Peptide Synthesis (SPPS) | Orthogonality to acid-labile side-chain protecting groups (e.g., Boc, Trt) | 20-40% Piperidine in DMF | Stepwise elongation of peptide chain | wikipedia.orgpeptide.com |

| Synthesis of Branched Peptides | Use of selectively removable side-chain protecting groups (e.g., Dde) stable to piperidine | 2% Hydrazine in DMF (for Dde removal) | Allows side-chain modification while N-terminal Fmoc is intact | creative-peptides.com |

| Rapid Peptide Synthesis | Use of alternative, highly efficient deprotecting agents | 4-Methylpiperidine (B120128), Piperazine (B1678402), Tris(2-aminoethyl)amine | Increase deprotection speed and improve solubility of byproducts | nih.govresearchgate.netacs.org |

Synthesis of Side-Chain Modified Piperidine Analogues

Modifying the piperidine ring itself by introducing substituents at positions other than C4 creates analogues with distinct conformational properties and biological activities. These modifications can influence the molecule's interaction with biological targets.

One approach involves the synthesis of a cis-3-methyl-4-aminopiperidine derivative. This synthesis can start from an N-benzyl-pyridinium salt, which is converted in two steps to an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. Regioselective ring-opening of this epoxide yields the desired cis-3-methyl-4-amino piperidine scaffold, which can be further derivatized. researchgate.net

Another strategy for creating side-chain modified analogues is the introduction of a spirocyclic moiety onto the piperidine ring. For example, an analogue of the DPP-4 inhibitor Alogliptin bearing a spiro-cyclopropyl group at the C3 position of the piperidine ring has been synthesized. The synthetic strategy involved constructing the cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring, demonstrating a route to novel constrained analogues. beilstein-journals.org

| Analogue Type | Key Intermediate | Synthetic Strategy | Resulting Scaffold | Reference |

| 3-Alkyl-4-aminopiperidine | N-benzyl-3-methyl-3,4-epoxi-piperidine | Epoxide ring-opening | cis-3-Methyl-4-aminopiperidine | researchgate.net |

| Spirocyclic piperidine | Spiro derivative with pre-formed cyclopropyl ring | Construction of piperidine ring onto a cyclopropyl-containing fragment | Spiro[cyclopropane-1,3'-piperidin]-4'-amine | beilstein-journals.org |

Exploration of Isomeric Forms and Their Synthetic Pathways

The stereochemistry of piperidine derivatives is crucial for their biological function, necessitating synthetic methods that can control the spatial arrangement of substituents. The synthesis of specific isomers, including enantiomers and diastereomers, relies on asymmetric synthesis, chiral resolution, or the use of chiral starting materials.

For instance, the synthesis of a chiral 4-amino-3-hydroxy piperidine has been explored through multiple strategies to control both relative and absolute stereochemistry. One successful approach utilized the existing stereochemistry in 2-deoxy-D-ribose as a chiral pool starting material. rsc.org Other methods involve asymmetric hydrogenation using chiral catalysts, such as rhodium(I) complexes, to introduce stereocenters with high enantiomeric excess. rsc.orgnih.gov

The stereoselective hydrogenation of unsaturated piperidinone precursors is another powerful technique. Subsequent reduction of the lactam group can yield cis-configured 2,4-disubstituted piperidines. nih.gov These asymmetric strategies are vital for accessing enantiomerically pure building blocks that are essential for drug discovery and development.

| Isomer Type | Synthetic Approach | Catalyst/Chiral Source | Key Transformation | Reference |

| Chiral 4-amino-3-hydroxy piperidine | Chiral Pool Synthesis | 2-Deoxy-D-ribose | Utilization of inherent stereocenters | rsc.org |

| Enantioselective Synthesis | Asymmetric Hydrogenation | Rhodium(I) complex | Dearomatization/hydrogenation of pyridine (B92270) precursors | nih.gov |

| Diastereoselective Synthesis | Stereoselective Reduction | Raney-Ni | Hydrogenation of unsaturated piperidinones | nih.gov |

Mechanistic Investigations and Reaction Kinetics of 4 Fmoc Amino Piperidine Hydrochloride Transformations

Kinetic Studies of Fmoc Deprotection and Related Processes

The efficiency of Fmoc deprotection is critically dependent on the reaction kinetics, which are influenced by factors such as base concentration, solvent, and the specific amino acid being deprotected. researchgate.net Kinetic studies are often performed by monitoring the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301-302 nm. scielo.org.mx

Studies on the kinetics of Fmoc removal using piperidine (B6355638) as the deprotecting agent demonstrate a clear dependence on concentration. Using Fmoc-Val-OH as a model, the reaction progress was monitored at various piperidine concentrations in N,N-dimethylformamide (DMF). scielo.org.mxresearchgate.netredalyc.org

At a 1% (v/v) piperidine concentration, the Fmoc group elimination was slow, reaching only 5.2% after 1 minute and 49.6% after 5 minutes. scielo.org.mxredalyc.org

Increasing the concentration to 2% (v/v) significantly accelerated the reaction, with 12.9% removal at 1 minute and 87.9% at 5 minutes. scielo.org.mxredalyc.org

At concentrations of 5% (v/v) or higher, the deprotection was essentially complete (>99%) within 3 minutes. scielo.org.mxresearchgate.net

These findings underscore that a sufficient concentration of the piperidine base is necessary to ensure the deprotection reaction proceeds quantitatively in a practical timeframe. scielo.org.mxredalyc.org

| Piperidine Concentration (% v/v) | Time (min) | Fmoc Removal (%) |

|---|---|---|

| 1% | 1 | 5.2 |

| 1% | 3 | 33.4 |

| 1% | 5 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

Comparative kinetic studies have also been performed with other cyclic secondary amines, such as 4-methylpiperidine (B120128) and piperazine (B1678402). nih.govresearchgate.net Research indicates that 4-methylpiperidine exhibits a faster reaction rate than piperidine, which is followed by 3-methylpiperidine (B147322) and then 2-methylpiperidine, suggesting that steric hindrance around the nitrogen atom can influence the rate of proton abstraction. scielo.org.mxredalyc.org Despite potentially slower kinetics, weaker bases like piperazine are sometimes investigated as alternatives to minimize base-induced side reactions like aspartimide formation. rsc.orgresearchgate.net The choice of deprotection agent is therefore a balance between reaction speed and the minimization of unwanted side reactions. nih.gov

Understanding Stereochemical Outcomes in Reactions Involving the Piperidine Moiety

The stereochemistry of the piperidine ring is a critical factor in its application, influencing the biological activity and pharmacological properties of the final molecule. The conformational preference of substituents on the piperidine ring can dictate the stereochemical outcome of subsequent reactions.

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers is crucial. NMR studies on all-cis-(multi)fluorinated piperidine hydrochlorides have shown that fluorine atoms often prefer to occupy axial positions, a finding that can be extrapolated to other electronegative substituents. nih.gov The vicinal coupling constants observed in NMR spectra provide detailed insight into these conformational preferences. nih.gov

In reactions that create new stereocenters on the piperidine ring, the stereochemical outcome can be controlled through several strategies:

Internal Asymmetric Induction: A pre-existing chiral center within the molecule can direct the formation of a new stereocenter. ru.nl

Relayed Asymmetric Induction: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which the auxiliary is removed. ru.nl This approach has been used in the synthesis of piperidine alkaloids via Mannich reactions, where an N-sulfinyl group acts as the stereodirecting group. ru.nl

External Asymmetric Induction: A chiral catalyst or ligand is used to create a chiral environment that favors the formation of one enantiomer or diastereomer over another. ru.nl

For example, in the synthesis of 2,6-cis-disubstituted piperidinones via intramolecular Mannich reactions, the stereochemical outcome is consistent with a transition state that minimizes steric interactions, leading to the nearly exclusive formation of the cis isomer. ru.nl Similarly, stereoselective cyclization reactions are a key strategy for constructing the piperidine core with defined stereochemistry. nih.gov Understanding the conformational biases and the principles of asymmetric induction is therefore essential for rationally designing syntheses that involve the piperidine moiety of 4-(Fmoc-amino)piperidine hydrochloride to achieve a desired stereochemical outcome.

Computational Mechanistic Studies of Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the complex mechanisms of reactions involving piperidine derivatives. These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the energies of intermediates that are often difficult to observe experimentally.

For transformations involving the synthesis of piperidines, such as copper-catalyzed intramolecular C-H amination, computational studies have been employed to investigate potential reaction pathways. nih.gov These calculations can help determine the relative favorability of different mechanisms, for instance, by comparing the energy barriers associated with different transition states. Such studies have provided evidence for the intermediacy of specific copper-fluoride complexes and have helped rationalize the observed reactivity and selectivity. nih.gov

In the context of Fmoc deprotection, computational models could be used to:

Calculate the pKa of the C9 proton of the Fmoc group to understand its acidity.

Model the transition state for the initial proton abstraction by the piperidine nitrogen.

Determine the energy profile of the subsequent β-elimination and the trapping of the DBF intermediate.

Compare the activation barriers for deprotection using different bases, such as piperidine, 4-methylpiperidine, and piperazine, to provide a theoretical basis for experimentally observed kinetic differences.

By providing a molecular-level understanding of reaction energetics and pathways, computational studies serve as a powerful complement to experimental investigations, enabling a more rational design of synthetic strategies and optimization of reaction conditions for transformations involving this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 4 Fmoc Amino Piperidine Hydrochloride and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of 4-(Fmoc-amino)piperidine hydrochloride and its derivatives, thereby confirming their identity and structural integrity. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide exceptional mass accuracy, typically within a few parts per million (ppm).

In the analysis of piperidine-containing compounds, ESI is often employed in positive ion mode, leading to the formation of protonated molecules [M+H]⁺. mdpi.com The high-resolution capabilities of the mass spectrometer allow for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, the theoretical monoisotopic mass of the protonated molecule of this compound (C₂₀H₂₃N₂O₂⁺) can be calculated with high precision. Experimental measurements that align closely with this theoretical value provide strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be performed to generate characteristic fragmentation patterns. nih.gov These patterns provide valuable insights into the compound's structure by revealing the connectivity of its constituent parts. For this compound, key fragment ions would be expected from the cleavage of the Fmoc group, the carbamate (B1207046) linkage, and fragmentation of the piperidine (B6355638) ring. The analysis of these fragments helps to confirm the presence of both the Fmoc protecting group and the 4-aminopiperidine (B84694) core.

Table 1: Illustrative HRMS Data for 4-(Fmoc-amino)piperidine cation

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

|---|

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed conformational analysis of this compound and its derivatives in solution. While one-dimensional ¹H and ¹³C NMR spectra are used for initial structural confirmation, two-dimensional (2D) NMR experiments provide deeper insights into the spatial relationships between atoms and the molecule's three-dimensional structure. acs.orgnih.gov

Common 2D NMR techniques employed in the study of these compounds include:

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms, helping to establish the connectivity within the piperidine ring and the fluorenyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronucleatoms, most commonly ¹³C. This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the Fmoc group, the carbamate linker, and the piperidine ring.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the molecule's conformation and the relative stereochemistry of substituents on the piperidine ring. acs.orgnih.gov For instance, ROESY correlations can help determine the preferred orientation of the bulky Fmoc group relative to the piperidine ring.

The analysis of these multidimensional NMR data allows for a detailed understanding of the conformational preferences of the piperidine ring (e.g., chair, boat, or twist-boat conformations) and the orientation of the substituents.

Table 2: Representative 2D NMR Correlations for Conformational Analysis

| Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H-¹H through 2-3 bonds | Proton-proton connectivity within spin systems |

| HSQC | ¹H-¹³C one-bond | Direct C-H attachments |

| HMBC | ¹H-¹³C through 2-3 bonds | Connectivity across quaternary carbons and heteroatoms |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to obtain highly accurate information about bond lengths, bond angles, and torsional angles. mdpi.com

This technique provides an unambiguous determination of the molecule's absolute configuration and conformation in the crystalline form. For this compound, an X-ray crystal structure would reveal:

The exact conformation of the piperidine ring, confirming whether it adopts a chair, boat, or other conformation.

The precise orientation of the bulky Fmoc-amino substituent on the piperidine ring (axial vs. equatorial).

The intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice.

While the conformation in the solid state may not always be identical to that in solution, the data obtained from X-ray crystallography provide a crucial benchmark for computational modeling and for interpreting the results from other analytical techniques like NMR.

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are vital for assessing the purity of this compound and for the isolation of its derivatives, particularly in the context of chiral separations.

High-Performance Liquid Chromatography (HPLC) , especially in its reversed-phase (RP-HPLC) mode, is a standard method for determining the chemical purity of the compound. researchgate.net Using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as trifluoroacetic acid (TFA), it is possible to separate the main compound from impurities arising from synthesis or degradation. nih.gov

For derivatives of 4-(Fmoc-amino)piperidine that are chiral, chiral HPLC and Supercritical Fluid Chromatography (SFC) are the techniques of choice for separating enantiomers. shimadzu.comresearchgate.net Chiral SFC has emerged as a powerful alternative to chiral HPLC, often providing faster separations with higher efficiency and reduced solvent consumption. fagg.beyoutube.com These methods utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation. The choice of the appropriate chiral column and mobile phase is crucial for achieving successful enantioseparation. shimadzu.com The ability to resolve and quantify enantiomers is critical in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities.

Table 4: Comparison of Advanced Chromatographic Techniques

| Technique | Primary Application | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| RP-HPLC | Purity Assessment | C18 | Water/Acetonitrile with 0.1% TFA |

| Chiral HPLC | Enantiomeric Separation | Polysaccharide-based (e.g., Chiralpak®) | Hexane/Isopropanol |

Computational and Theoretical Studies of 4 Fmoc Amino Piperidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the electronic structure of molecules. These calculations provide a detailed picture of how electrons are distributed within a molecule, which in turn governs its chemical properties and reactivity. For 4-(Fmoc-amino)piperidine hydrochloride, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to analyze its electronic characteristics.

A primary output of these calculations is the determination of molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about how the molecule will interact with other chemical species. For this compound, these maps would likely highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms of the ammonium (B1175870) group as areas of positive potential.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 5.4 D |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and preferred shapes.

For a molecule like this compound, which possesses several rotatable bonds, understanding its conformational landscape is crucial. The piperidine (B6355638) ring can adopt different chair and boat conformations, and the orientation of the bulky Fmoc group relative to the piperidine ring can vary significantly. MD simulations can explore these different conformations and determine their relative stabilities.

By simulating the molecule in a solvent, typically water, MD can also provide insights into how the solvent molecules arrange themselves around the solute and how they influence its conformation. This is particularly relevant for the hydrochloride salt, as the charged ammonium group and the chloride ion will have strong interactions with polar solvent molecules. The simulations can reveal the stability of the ion pair and the extent of solvent exposure of different parts of the molecule. The results of an MD simulation are often visualized through Ramachandran-like plots for dihedral angles or by clustering the trajectory to identify the most populated conformational states.

Table 2: Hypothetical Major Conformational States of this compound from Molecular Dynamics Simulations

| Conformer | Piperidine Ring Conformation | Fmoc Group Orientation | Population (%) |

| 1 | Chair | Equatorial | 75% |

| 2 | Chair | Axial | 20% |

| 3 | Skew-Boat | Equatorial | 5% |

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT is particularly well-suited for studying the reactivity of molecules. Reactivity descriptors derived from DFT calculations can predict the most likely sites for nucleophilic and electrophilic attack.

For this compound, DFT can be used to calculate various reactivity indices. The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. It is expected that the carbonyl carbon of the Fmoc group would be a primary electrophilic site, while the nitrogen atoms would be nucleophilic centers.

DFT can also be used to model chemical reactions involving this compound. For example, the deprotection of the Fmoc group is a critical step in peptide synthesis. DFT calculations can elucidate the reaction mechanism of this process, including the identification of transition states and the calculation of activation energies. This information is invaluable for optimizing reaction conditions and understanding potential side reactions. Studies on related carbamate (B1207046) compounds have demonstrated the power of DFT in understanding their reactivity and degradation pathways.

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| Carbonyl Carbon (Fmoc) | 0.02 | 0.15 |

| Piperidine Nitrogen | 0.18 | 0.01 |

| Amino Nitrogen | 0.12 | 0.03 |

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. For this compound, computational prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly useful.

The prediction of NMR chemical shifts and coupling constants can be achieved with high accuracy using DFT methods, often in conjunction with a conformational search to average over the different accessible conformations. uncw.edu These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. For a flexible molecule like this compound, this computational approach is essential for a complete assignment of its complex NMR spectrum.

Similarly, the vibrational frequencies and intensities of the molecule's IR spectrum can be calculated using DFT. These calculations can help in assigning the various absorption bands observed in an experimental IR spectrum to specific molecular vibrations. For instance, the characteristic stretching frequencies of the C=O bond in the Fmoc group and the N-H bonds in the ammonium group can be accurately predicted, providing a theoretical fingerprint of the molecule.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) - Piperidine CH-NH | 3.85 | 3.90 |

| ¹³C NMR Chemical Shift (ppm) - Carbonyl C | 156.2 | 155.8 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1705 | 1698 |

| IR Frequency (cm⁻¹) - N-H Stretch | 3250 | 3245 |

Green Chemistry Approaches and Sustainable Synthesis of 4 Fmoc Amino Piperidine Hydrochloride

Solvent-Free and Reduced-Solvent Reaction Conditions